molecular formula C9H18N2O4 B13512979 (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No.: B13512979
M. Wt: 218.25 g/mol
InChI Key: VOJQLKKIYQLSFD-RITPCOANSA-N
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Description

(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative. This compound is often used in peptide synthesis and serves as a building block in the preparation of various bioactive molecules. Its unique structure, featuring both amino and carboxyl groups, makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the desired stereochemistry: The protected amino acid is then subjected to stereoselective synthesis to obtain the (2S,3R) configuration.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in the synthesis of various organic compounds.

    Ginsenoside Compound K: A bioactive compound with medicinal properties.

Uniqueness

(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of chiral molecules and bioactive peptides.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S,3R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H18N2O4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,10H2,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m1/s1

InChI Key

VOJQLKKIYQLSFD-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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